molecular formula C5H11NO2S B1607900 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide CAS No. 151775-02-9

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide

Cat. No. B1607900
CAS RN: 151775-02-9
M. Wt: 149.21 g/mol
InChI Key: QDUADYISMMMVLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-THD and its derivatives are utilized in the preparation of various chemical compounds. For instance, Ellis et al. (1972) discussed the preparation of perhydro-trans-thieno [3,4-d]imidazol-2-one SS-dioxides and their structural analysis via X-ray crystallography. Similarly, Efremova et al. (2019) synthesized derivatives of 3-aryl-6a-methyl-6-nitro-3a,5,6,6a-tetrahydro-1H-thieno [3,2-c]pyrazole 4,4-dioxides and confirmed their structures through various spectroscopic methods.


Molecular Structure Analysis

The molecular structure of 3-THD is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

This chemical has applications in synthesis processes in chemistry. For instance, Berkaoui, Outurquin, & Paulmier (1996) explored its use in the acid-catalyzed reaction with aldehydes for synthesizing various derivatives, including tricyclic heterocycles. Nenajdenko, Moiseev, & Balenkova (2005) reported on its use in Diels-Alder reactions, highlighting its effectiveness as a dienophile in forming derivatives under mild conditions.


Physical And Chemical Properties Analysis

The predicted boiling point of 3-THD is 313.6±35.0 °C . The predicted density is 1.230±0.06 g/cm3 . The predicted pKa is 5?±.0.20 .

Mechanism of Action

The role of 3-THD in heterocyclic chemistry is significant. Nakayama & Sugihara (1999) elaborated on its importance in this field, particularly in the synthesis and synthetic applications of thiophene 1,1-dioxides.

Safety and Hazards

For safety, risk, hazard, and MSDS information, please refer to the appropriate resources .

properties

IUPAC Name

3-methyl-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(6)2-3-9(7,8)4-5/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUADYISMMMVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378183
Record name 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide

CAS RN

151775-02-9
Record name 3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 2
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 3
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
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3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 5
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide
Reactant of Route 6
3-Thiophenamine, tetrahydro-3-methyl-, 1,1-dioxide

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